molecular formula C12H24N2O4 B15125588 2-Ethyl-2-methyl-1,3-propanediol butylcarbamate carbamate CAS No. 25384-73-0

2-Ethyl-2-methyl-1,3-propanediol butylcarbamate carbamate

Cat. No.: B15125588
CAS No.: 25384-73-0
M. Wt: 260.33 g/mol
InChI Key: BJBAFESJPDKJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Carbamoyloxy)methyl]-2-methylbutyl butylcarbamate is a chemical compound with the molecular formula C12H24N2O4 and a molar mass of 260.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(carbamoyloxy)methyl]-2-methylbutyl butylcarbamate typically involves the reaction of 2-methylbutylamine with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with carbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(Carbamoyloxy)methyl]-2-methylbutyl butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[(Carbamoyloxy)methyl]-2-methylbutyl butylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(carbamoyloxy)methyl]-2-methylbutyl butylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Carbamoyloxy)methyl]-2-methylbutyl butylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

25384-73-0

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylbutyl] N-butylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-4-6-7-14-11(16)18-9-12(3,5-2)8-17-10(13)15/h4-9H2,1-3H3,(H2,13,15)(H,14,16)

InChI Key

BJBAFESJPDKJEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCC(C)(CC)COC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.